molecular formula C6H14LiN2O4PS B12776725 Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt CAS No. 127914-17-4

Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt

Cat. No.: B12776725
CAS No.: 127914-17-4
M. Wt: 248.2 g/mol
InChI Key: UIYLFWIZJDCOIV-UHFFFAOYSA-M
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Description

Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is a complex organic compound with a unique structure that includes a phosphonothio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt typically involves multiple steps. The starting materials usually include N-methylpropanamide and a phosphonothio reagent. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and efficiency, often involving continuous flow systems and rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a simpler amine derivative.

Scientific Research Applications

Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphonothio group can form strong bonds with metal ions, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-Methylpropanamide: A simpler amide without the phosphonothio group.

    Phosphonothioethylamine: Contains the phosphonothio group but lacks the amide structure.

Uniqueness

Propanamide, N-methyl-3-((2-phosphonothio)ethyl)amino-, monolithium salt is unique due to its combination of an amide and a phosphonothio group, which imparts distinct chemical and biological properties. This combination allows it to participate in a wider range of reactions and applications compared to its simpler counterparts.

Properties

CAS No.

127914-17-4

Molecular Formula

C6H14LiN2O4PS

Molecular Weight

248.2 g/mol

IUPAC Name

lithium;hydroxy-[2-[[3-(methylamino)-3-oxopropyl]amino]ethylsulfanyl]phosphinate

InChI

InChI=1S/C6H15N2O4PS.Li/c1-7-6(9)2-3-8-4-5-14-13(10,11)12;/h8H,2-5H2,1H3,(H,7,9)(H2,10,11,12);/q;+1/p-1

InChI Key

UIYLFWIZJDCOIV-UHFFFAOYSA-M

Canonical SMILES

[Li+].CNC(=O)CCNCCSP(=O)(O)[O-]

Origin of Product

United States

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